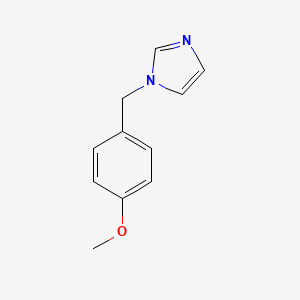

1-(4-Methoxybenzyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFKGGMFSTZFSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342097 | |

| Record name | N-p-methoxybenzylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56643-95-9 | |

| Record name | N-p-methoxybenzylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1H-imidazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(4-Methoxybenzyl)-1H-imidazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and experimental insights into this compound of interest.

Chemical Properties

This compound is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxybenzyl group at the N1 position. Its chemical properties are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂N₂O | N/A |

| Molecular Weight | 188.23 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Chemical Structure

The structural details of this compound are fundamental to understanding its chemical behavior and potential interactions in biological systems.

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-1H-imidazole | N/A |

| SMILES | COc1ccc(cc1)Cn1ccnc1 | N/A |

| InChI Key | OLIXBQIGIJMNBA-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| Data not available | - | - | - |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| Data not available | - |

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| Data not available | - | - |

Experimental Protocols

General Synthesis of N-Substituted Imidazoles

A general method for the synthesis of N-substituted imidazole derivatives involves the reaction of imidazole with an appropriate alkyl halide.[2]

Materials:

-

Imidazole

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone

-

Desired amine (for subsequent derivatization)

-

Chloroform

-

Hexane

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of imidazole (0.05 mol) in dry acetone (50 ml), add ethyl chloroacetate (0.075 mol).

-

Add anhydrous K₂CO₃ (0.05 mol) to the mixture.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Evaporate the acetone under reduced pressure.

-

Extract the residue with carbon tetrachloride.

-

Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent to obtain the intermediate ethyl 1H-imidazol-1-yl-acetate.

-

For further derivatization, a mixture of the intermediate (0.02 mol) and the desired amine (0.03 mol) is heated until the reactants are consumed.

-

The reaction mixture is then extracted with chloroform.

-

The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated to yield the solid product.

-

The crude product can be recrystallized from a chloroform/hexane mixture.

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4] Imidazole-based compounds can exert their anticancer effects through various mechanisms such as kinase inhibition and the induction of apoptosis.[3][4]

Many imidazole derivatives function as kinase inhibitors, targeting key enzymes within cancer signaling pathways to prevent tumor cell proliferation and metastasis.[3] Additionally, some imidazole compounds can induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

Caption: Plausible anticancer mechanisms of action for imidazole derivatives.

References

- 1. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Characterization of 1-(4-Methoxybenzyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1-(4-Methoxybenzyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally verified spectroscopic data for this compound in publicly accessible databases, the following tables summarize predicted data obtained from computational models. These predictions are intended to serve as a reference for the identification and characterization of this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | s | 1H | H-2 (imidazole) |

| ~7.25 | d | 2H | Ar-H (ortho to CH₂) |

| ~7.10 | s | 1H | H-4/H-5 (imidazole) |

| ~6.90 | s | 1H | H-4/H-5 (imidazole) |

| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) |

| ~5.10 | s | 2H | CH₂ |

| ~3.80 | s | 3H | OCH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 | Ar-C (para to CH₂) |

| ~137.0 | C-2 (imidazole) |

| ~129.5 | Ar-C (ortho to CH₂) |

| ~128.5 | Ar-C (ipso) |

| ~128.0 | C-4/C-5 (imidazole) |

| ~119.0 | C-4/C-5 (imidazole) |

| ~114.5 | Ar-C (ortho to OCH₃) |

| ~55.5 | OCH₃ |

| ~50.0 | CH₂ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3100 | Medium | C-H stretching (imidazole ring) |

| 3050-3000 | Medium | C-H stretching (aromatic ring) |

| 2950-2850 | Medium | C-H stretching (CH₂ and OCH₃) |

| ~1610 | Strong | C=C stretching (aromatic ring) |

| ~1510 | Strong | C=N stretching (imidazole ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1030 | Strong | C-O stretching (aryl ether) |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 188.09 | High | [M]⁺ (Molecular Ion) |

| 121.07 | Very High | [M - C₃H₃N₂]⁺ (Loss of imidazole radical) - Methoxybenzyl cation |

| 91.05 | Medium | [C₇H₇]⁺ (Tropylium ion from methoxybenzyl fragment) |

| 68.05 | Medium | [C₃H₄N₂]⁺ (Imidazole cation) |

Experimental Protocols

The following are general experimental protocols for obtaining high-quality spectroscopic data for organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the sample's solubility and should not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height in the tube is sufficient to be within the detector coil of the NMR spectrometer (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of around 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-220 ppm) is also necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure firm and even contact between the sample and the ATR crystal.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor) or the instrument itself.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

-

Mass Spectrometry (MS)

Electron Ionization (EI) - Mass Spectrometry

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

-

-

Ionization and Mass Analysis:

-

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), which is a radical cation.

-

The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic fragment ions.

-

The positively charged ions (molecular ion and fragment ions) are then accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation often occurs at weaker bonds or leads to the formation of stable carbocations or radicals.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic characterization workflow and the structural features of this compound.

Crystal Structure Analysis of 1-(4-Methoxybenzyl)-1H-imidazole: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the crystallographic analysis of imidazole derivatives. While a comprehensive search of scientific literature and crystallographic databases did not yield specific data for the crystal structure of 1-(4-Methoxybenzyl)-1H-imidazole, this document presents a thorough analysis of the closely related compound, 1-(4-methoxyphenyl)-1H-imidazole . This analogue, lacking only the methylene bridge of the requested molecule, offers significant structural insights that are invaluable for research in drug design and materials science involving this class of compounds.

The data and protocols presented herein are based on the findings reported in the crystallographic and spectroscopic characterization of 1-(4-methoxyphenyl)-1H-imidazole.

Data Presentation

The following tables summarize the key quantitative data from the crystal structure analysis of 1-(4-methoxyphenyl)-1H-imidazole.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀N₂O |

| Formula Weight | 174.20 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.2325(3) Å |

| b | 5.6883(2) Å |

| c | 13.5186(4) Å |

| α | 90° |

| β | 96.653(1)° |

| γ | 90° |

| Volume | 857.94(5) ų |

| Z | 4 |

| Density (calculated) | 1.348 Mg/m³ |

| Absorption Coefficient | 0.758 mm⁻¹ |

| F(000) | 368 |

| Refinement Details | |

| R-int | 0.029 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

| R indices (all data) | R₁ = 0.036, wR₂ = 0.090 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| O1-C1 | 1.370(1) | N2-C8 | 1.323(1) |

| O1-C10 | 1.428(1) | N2-C9 | 1.381(1) |

| N1-C4 | 1.428(1) | C2-C3 | 1.382(2) |

| N1-C8 | 1.383(1) | C3-C4 | 1.387(2) |

| N1-C9 | 1.329(1) | C4-C5 | 1.391(1) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) | Angle | Degree (°) |

| C1-O1-C10 | 117.8(1) | C8-N2-C9 | 106.3(1) |

| C4-N1-C8 | 125.8(1) | O1-C1-C2 | 115.5(1) |

| C4-N1-C9 | 127.8(1) | O1-C1-C6 | 124.8(1) |

| C8-N1-C9 | 106.2(1) | N1-C4-C3 | 119.2(1) |

| N1-C8-N2 | 111.1(1) | N1-C4-C5 | 120.3(1) |

| N1-C9-N2 | 110.1(1) | N1-C8-H8A | 124.4 |

Experimental Protocols

The methodologies employed in the synthesis and crystallographic analysis of 1-(4-methoxyphenyl)-1H-imidazole are detailed below.

Synthesis and Crystallization

1-(4-methoxyphenyl)-1H-imidazole was obtained from commercial sources and used without further purification. Single crystals suitable for X-ray diffraction were grown from a slow evaporation of a solution of the compound in an appropriate solvent at room temperature.

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a diffractometer. The crystal was kept at a constant temperature of 100(2) K during data collection. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical processes involved in the crystal structure determination of 1-(4-methoxyphenyl)-1H-imidazole.

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Methoxybenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Methoxybenzyl)-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies and presents representative data for structurally similar N-benzyl imidazole derivatives to serve as a robust framework for researchers. The guide details experimental protocols for determining both kinetic and thermodynamic solubility in various biorelevant media. Furthermore, it describes a systematic approach to evaluating the chemical stability of this compound through forced degradation studies under various stress conditions, including hydrolysis, oxidation, and photolysis. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is also presented. This guide is intended to be a valuable resource for scientists and professionals involved in the research, development, and formulation of imidazole-containing compounds.

Introduction

This compound is a substituted imidazole derivative with a molecular formula of C11H12N2O and a molecular weight of 200.23 g/mol . The imidazole moiety is a critical pharmacophore found in numerous pharmaceuticals due to its ability to engage in various biological interactions. The methoxybenzyl group can influence the compound's physicochemical properties, including its solubility and stability, which are critical parameters in drug discovery and development. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide will provide a detailed examination of the solubility and stability of this compound, offering both theoretical background and practical experimental protocols.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-1H-imidazole (Isomer)

| Property | Value | Reference |

| Molecular Formula | C10H10N2O | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Solid | |

| Melting Point | 59-67 °C | |

| Boiling Point | 120 °C at 0.1 mmHg |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[1]

Representative Solubility Data

The following table presents hypothetical, yet representative, solubility data for an N-benzyl imidazole derivative, such as this compound, in various biorelevant media. This data is intended to serve as a practical example for researchers.

Table 2: Representative Aqueous Solubility of a Model N-Benzyl Imidazole Derivative

| Medium | Temperature (°C) | Kinetic Solubility (μg/mL) | Thermodynamic Solubility (μg/mL) |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 45 ± 5 | 30 ± 3 |

| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | 150 ± 12 | 120 ± 10 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5 | 37 | 60 ± 7 | 45 ± 4 |

| Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0 | 37 | 85 ± 9 | 70 ± 6 |

Experimental Protocols for Solubility Determination

Kinetic solubility is a measure of the concentration of a compound in solution when added from a concentrated organic stock solution to an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.[2][3]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well microplate.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

-

Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. A calibration curve prepared in the same buffer/DMSO mixture should be used for quantification.

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It is considered the "true" solubility of a compound.[4][5]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.

Caption: Workflow for Thermodynamic Solubility Assay.

Stability

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[6][7]

Representative Stability Data

The following table provides a hypothetical summary of forced degradation results for a model N-benzyl imidazole derivative.

Table 3: Summary of Forced Degradation Studies for a Model N-Benzyl Imidazole Derivative

| Stress Condition | Reagent/Condition | Time | Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 1 M HCl | 24 h | ~15% | Cleavage of benzyl group |

| Base Hydrolysis | 1 M NaOH | 8 h | ~25% | Imidazole ring opening |

| Oxidation | 3% H2O2 | 12 h | ~40% | N-oxide formation |

| Thermal | 80°C | 72 h | <5% | Minor unspecified products |

| Photolytic | ICH Q1B light exposure | 24 h | ~10% | Dimerization products |

Experimental Protocols for Stability Studies

Forced degradation studies are conducted under conditions more stringent than accelerated stability testing to promote degradation.

Protocol:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 1 M NaOH at room temperature.

-

Oxidation: Mix the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound to 80°C.

-

Photostability: Expose the stock solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

Caption: Logical Flow of Forced Degradation Studies.

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[8][9]

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products, as confirmed by peak purity analysis using a photodiode array (PDA) detector.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols for solubility determination and forced degradation studies, along with a validated stability-indicating HPLC method, offer a solid foundation for researchers. The presented hypothetical data in the tables serves to illustrate the expected outcomes of such studies. A thorough understanding and characterization of these physicochemical properties are paramount for the successful development of new drug candidates containing the this compound scaffold. It is recommended that researchers generate specific experimental data for their particular batch of the compound to ensure accurate and reliable results for their applications.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. biomedres.us [biomedres.us]

- 7. ajrconline.org [ajrconline.org]

- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological Activities of N-Substituted Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-substituted imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antifungal, antibacterial, and antiviral properties of these derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Anticancer Activity

N-substituted imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

Mechanism of Action & Signaling Pathways

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of N-substituted imidazoles. A prominent mechanism involves the induction of apoptosis through the modulation of the p53 tumor suppressor pathway and the Bcl-2 family of proteins. Furthermore, these compounds have been shown to interfere with oncogenic signaling pathways such as the Kras pathway.

One study on substituted imidazole derivatives demonstrated their ability to modulate key pathways in urothelial carcinoma, including cell cycle regulation via p53, oncogenic signaling through Kras, and the apoptotic pathway involving BAX and caspase-3.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of N-substituted imidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | 7.5 | [2] |

| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | 9.3 | [2] |

| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | 8.9 | [2] |

| Imidazole-based N-phenylbenzamide (4e) | A549 (Lung) | 8.9 | [2] |

| Imidazole-based N-phenylbenzamide (4e) | HeLa (Cervical) | 11.1 | [2] |

| Imidazole-based N-phenylbenzamide (4e) | MCF-7 (Breast) | 9.2 | [2] |

| N-substituted carbazole imidazolium salt (61) | HL-60 (Leukemia) | 0.51 | [3] |

| N-substituted carbazole imidazolium salt (61) | SMMC-7721 (Hepatocellular) | 2.48 | [3] |

| N-substituted carbazole imidazolium salt (61) | MCF-7 (Breast) | 1.89 | [3] |

| Quinoline–imidazole–piperidine hybrid (5) | HCC827 (Lung) | 0.010 | [1] |

| Quinoline–imidazole–piperidine hybrid (5) | NCI-H1975 (Lung) | 0.21 | [1] |

| Quinoline–imidazole–piperidine hybrid (5) | A549 (Lung) | 0.99 | [1] |

| Imidazole-containing aromatic amide (16) | K-562 (Leukemia) | 5.66 ± 2.06 | [1] |

| Benzimidazole-cinnamide derivative (21) | A549 (Lung) | 0.29 | [4] |

Antifungal Activity

N-substituted imidazoles, particularly the azole class of antifungals, are widely used in the treatment of fungal infections. Their primary mechanism of action involves the disruption of fungal cell membrane integrity.

Mechanism of Action & Signaling Pathways

The antifungal activity of azoles is primarily attributed to the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.

Quantitative Antifungal Activity Data

The antifungal potency of N-substituted imidazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Clotrimazole | Candida albicans (clinical isolates) | 0.008 - 8 | [5] |

| Clotrimazole | Candida glabrata (clinical isolates) | ≥ 1 | [5] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Candida albicans | 125 | [6][7] |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | Aspergillus niger | 125 | [6][7] |

| Imidazoline derivative (4f) | Candida albicans (reference strains) | 250 - 1000 | [8] |

| Imidazoline derivative (4f) | Candida parapsilosis (reference strains) | 500 | [8] |

Antibacterial Activity

Certain N-substituted imidazole derivatives, particularly nitroimidazoles, exhibit significant antibacterial activity against a variety of bacterial strains. Their mechanisms of action often involve targeting essential bacterial enzymes and processes.

Mechanism of Action & Signaling Pathways

A key mechanism of antibacterial action for some N-substituted imidazoles is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[9][10] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

Quantitative Antibacterial Activity Data

The antibacterial efficacy is also determined by the Minimum Inhibitory Concentration (MIC).

| Derivative | Bacterial Strain | MIC (µM) | Reference |

| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62h) | Escherichia coli ATCC 35128 | 4.9 - 17 | [11] |

| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62i) | Escherichia coli ATCC 35128 | 4.9 - 17 | [11] |

| Schiff's base derivative (78) | Escherichia coli ATCC 35218 | 7.1 | [11] |

| Indolin-2-one Nitroimidazole hybrid (1) | Escherichia coli | 0.13 - 2.5 | [12] |

| Indolin-2-one Nitroimidazole hybrid (1) | Pseudomonas aeruginosa | 0.13 - 2.5 | [12] |

| Indolin-2-one Nitroimidazole hybrid (1) | Staphylococcus aureus | 0.13 - 2.5 | [12] |

| Nitroimidazole derivative (8g) | Staphylococcus aureus | 1 µg/mL | [13] |

| Nitroimidazole derivative (8i) | Carbapenem-resistant E. coli | More effective than metronidazole | [13][14] |

| Nitroimidazole derivative (8m) | Carbapenem-resistant E. coli | More effective than metronidazole | [13][14] |

Antiviral Activity

N-substituted imidazole derivatives have demonstrated potential as antiviral agents against a variety of viruses, including herpes simplex virus (HSV) and influenza virus. Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.

Mechanism of Action & Signaling Pathways

One of the antiviral mechanisms of N-substituted imidazoles is the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[15][16] By blocking neuraminidase, these compounds prevent the spread of the virus to other cells.

Quantitative Antiviral Activity Data

The antiviral activity is often reported as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Derivative | Virus | EC50 (µM) | Reference |

| Imidazole 4,5-dicarboxamide derivative (8b) | Yellow Fever Virus (YFV) | 1.85 | [17] |

| Imidazole 4,5-dicarboxamide derivative (8c) | Dengue Virus (DENV) | 1.93 | [17] |

| 2-phenylbenzimidazole analog (36a) | Vaccinia Virus (VV) | 0.1 | [18] |

| 2-phenylbenzimidazole analog (36b) | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | [18] |

| 2-phenylbenzimidazole analog (36c) | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | [18] |

| 2-phenylbenzimidazole analog (36d) | Bovine Viral Diarrhea Virus (BVDV) | 1.0 | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of N-substituted imidazole derivatives.

Synthesis of N-Substituted Imidazole Derivatives

A general and adaptable workflow for the synthesis and screening of N-substituted imidazole derivatives is outlined below.

A common synthetic route involves the reaction of imidazole with an appropriate electrophile, such as an alkyl halide or an acyl chloride, in the presence of a base.[6][11]

Example Protocol: Synthesis of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives [17]

-

Dissolve 1 mmol of metronidazole in 50 ml of dioxane.

-

Add 2 mmol of sodium metal and stir at room temperature for 1 hour.

-

Filter the reaction mixture.

-

Add 1 mmol of the desired alkyl amide derivative to the filtrate.

-

Reflux the mixture overnight.

-

Neutralize the reaction mixture with 150 ml of saturated NaHCO3 solution.

-

Extract the product with 50 ml of dichloromethane three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: [2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-substituted imidazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial/Antifungal Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][11]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the bacterial or fungal strain in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the N-substituted imidazole derivatives in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity Assay

A variety of assays can be used to determine antiviral activity, including plaque reduction assays and reporter gene assays. A general time-of-addition assay can help determine the stage of the viral life cycle that is inhibited.[19]

Protocol (Time-of-Addition Assay):

-

Cell Seeding: Seed host cells in a multi-well plate and allow them to form a confluent monolayer.

-

Compound Addition: Add the N-substituted imidazole derivative at different time points relative to viral infection (e.g., before infection, during infection, after infection).

-

Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as a plaque assay, qPCR for viral genomes, or an ELISA for viral proteins.

-

Data Analysis: Determine the time point at which the compound is most effective at inhibiting viral replication, providing insight into its mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 3. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Potential Therapeutic Applications of 1-(4-Methoxybenzyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxybenzyl)-1H-imidazole is a heterocyclic compound that has emerged as a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, and explores its potential therapeutic applications based on the biological activities of structurally related imidazole and benzimidazole derivatives. While direct and extensive research on the specific therapeutic actions of this compound is limited, the broader family of imidazole-containing compounds has demonstrated significant potential in various disease areas, including oncology, infectious diseases, and inflammatory conditions. This document aims to consolidate the existing, albeit fragmented, data to guide future research and drug development efforts.

Introduction

The imidazole ring is a fundamental five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This moiety is a crucial component of several biologically important molecules, including the amino acid histidine, and is a core structure in numerous pharmaceuticals.[3] The versatility of the imidazole scaffold allows for substitutions that can modulate its physicochemical properties and biological activity. The addition of a 4-methoxybenzyl group at the N-1 position introduces a lipophilic and electronically distinct substituent that can influence receptor binding and cellular uptake. This guide will delve into the known synthesis and extrapolated potential therapeutic applications of this compound, drawing parallels from closely related analogues.

Synthesis and Characterization

The synthesis of this compound and its derivatives has been reported through various chemical strategies. A common approach involves the reaction of imidazole with 4-methoxybenzyl halide.

General Synthesis Workflow

References

A Comprehensive Technical Review of 1-Benzyl-1H-Imidazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts. This in-depth technical guide provides a comprehensive literature review of 1-benzyl-1H-imidazole and its derivatives, with a particular focus on their synthesis, anticancer, and antifungal activities. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.

Synthesis of 1-Benzyl-1H-Imidazole Derivatives

The primary synthetic route to 1-benzyl-1H-imidazole derivatives involves the N-alkylation of imidazole with a substituted benzyl halide. The reaction conditions are generally mild and amenable to a wide range of functional groups on the benzyl ring, allowing for the generation of diverse chemical libraries.

General Experimental Protocol for N-Alkylation

A common procedure for the synthesis of 1-benzyl-1H-imidazole compounds is the reaction of imidazole with a substituted benzyl bromide in the presence of a base.[1] For example, to synthesize 1-(4-cyanobenzyl)-1H-imidazole, 4-cyanobenzyl bromide is reacted with imidazole using sodium carbonate as the base in a solvent such as chloroform.[1] The crude product can be purified by dissolving it in aqueous hydrochloride, washing with ether, adjusting the pH to 10, and then extracting with chloroform.[1]

Another example is the synthesis of 1-(4-fluorobenzyl)-1H-imidazole, where 4-fluorobenzyl bromide and imidazole are dissolved in acetonitrile with potassium carbonate as the base and stirred at 60°C for several hours.[1] Purification is typically achieved through column chromatography.[1]

For the synthesis of amine-substituted derivatives, a two-step process is often employed. For instance, 1-(4-aminobenzyl)-1H-imidazole can be prepared by first reacting 4-nitrobenzyl bromide with imidazole in refluxing acetone with potassium carbonate.[1] The resulting nitro-precursor is then reduced to the amine via catalytic hydrogenation.[1]

A more specific example for the synthesis of 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole involves reacting thiophene-2-carbaldehyde with N-benzylethylenediamine in dry dichloromethane at 0°C, followed by the addition of N-bromosuccinimide (NBS) and stirring overnight at room temperature.[2] The reaction is then quenched, and the product is purified by column chromatography.[2]

Biological Activities of 1-Benzyl-1H-Imidazole Compounds

Derivatives of 1-benzyl-1H-imidazole have demonstrated a broad spectrum of biological activities, with significant potential as anticancer and antifungal agents. Their mechanism of action often involves the inhibition of key enzymes or the modulation of critical signaling pathways.

Anticancer Activity

The anticancer properties of 1-benzyl-1H-imidazole derivatives are attributed to their ability to target various components of cancer cell signaling pathways, including receptor tyrosine kinases and other enzymes involved in tumor progression.

Certain 1-benzyl-1H-imidazoles have been designed as potent and selective inhibitors of aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular diseases and potentially in cancer.[1][3][4] The inhibition of CYP11B2 can reduce aldosterone levels, which may have therapeutic benefits.[5] A notable example, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile, exhibited an IC50 for CYP11B2 of 1.7 nM.[3][4]

Many imidazole derivatives have shown potent activity against cancer cell lines by inhibiting receptor tyrosine kinases like VEGFR-2 and EGFR.[6][7] These receptors are crucial for tumor angiogenesis, proliferation, and survival.[8] For instance, certain 1-arylideneamino-5-aryl-1H-imidazole-2(3H)-thiones have demonstrated potent inhibition of VEGFR-2 kinase.[7]

Similarly, the epidermal growth factor receptor (EGFR) is a well-established target for anticancer therapies.[9][10] Dysregulation of EGFR signaling can lead to uncontrolled cell growth.[9] Some benzimidazole derivatives have been developed as potent EGFR inhibitors.[11]

Galectin-1 is a beta-galactoside-binding protein that is overexpressed in various cancers and is involved in tumor progression, angiogenesis, and immune evasion. It can stabilize Ras on the cell membrane, leading to the activation of downstream signaling pathways like the Ras/ERK pathway.[12] Inhibition of galectin-1 can suppress these oncogenic signals and induce apoptosis.[12] While direct inhibition by 1-benzyl-1H-imidazole derivatives is an area of active research, understanding this pathway is crucial for designing new targeted therapies.

The following table summarizes the in vitro anticancer activity of selected 1-benzyl-1H-imidazole and related derivatives against various cancer cell lines, presented as IC50 values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| MOERAS115 | CYP11B2 (inhibition) | 0.0017 | [3][4] |

| R-fadrozole | CYP11B2 (inhibition) | 0.006 | [3][4] |

| Compound 2d | PC3 (Prostate) | Not specified | [13] |

| Compound 2f | PC3 (Prostate) | Not specified | [13] |

| Compound 2a | PC3 (Prostate) | Not specified | [13] |

| Compound 2b | HepG2 (Hepatocellular) | 15.9 | [13] |

| Compound 2c | HepG2 (Hepatocellular) | 16.03 | [13] |

| Compound 2f | MCF7 (Breast) | 9.5 | [13] |

| Imidazole derivative 5 | MCF-7, HCT-116, HepG2 | < 5 | [7][14] |

| SKLB0533 (23) | HepG2 | 0.08 | [6] |

| SKLB0533 (23) | HCT116 | 0.06 | [6] |

| SKLB0533 (23) | A549 (Lung) | 0.10 | [6] |

| Benzimidazole-cinnamide 21 | A549 (Lung) | 0.29 | [6] |

| Benzimidazole sulfonamide 22 | A549 (Lung) | 0.15 | [6] |

| Benzimidazole sulfonamide 22 | HeLa (Cervical) | 0.21 | [6] |

| Benzimidazole sulfonamide 22 | HepG2 (Hepatocellular) | 0.33 | [6] |

| Benzimidazole sulfonamide 22 | MCF-7 (Breast) | 0.17 | [6] |

| 2-phenyl benzimidazole 35 | MCF-7 (Breast) | 3.37 | [6] |

| 2-phenyl benzimidazole 36 | MCF-7 (Breast) | 6.30 | [6] |

| Xanthine derivative 43 | MCF-7 (Breast) | 0.8 | [6] |

Antifungal Activity

1-Benzyl-1H-imidazole derivatives have also been investigated for their antifungal properties. Their mechanism of action is often associated with the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

The antifungal activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method. A standardized suspension of the fungal strain is incubated with serial dilutions of the test compounds. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1-benzyl-1H-imidazole and related derivatives against various fungal strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Indolylbenzo[d]imidazole 3ao | Staphylococci | < 1 | [15] |

| Indolylbenzo[d]imidazole 3aq | Staphylococci | < 1 | [15] |

| Indolylbenzo[d]imidazole 3ag | M. smegmatis | 3.9 | [15] |

| Indolylbenzo[d]imidazole 3ag | C. albicans | 3.9 | [15] |

| Indolylbenzo[d]imidazole 3aq | C. albicans | 3.9 | [15] |

| Benzimidazolium salt 1 | S. aureus | 125.0 | [16] |

| Benzimidazolium salt 5 | S. aureus | 7.8 | [16] |

| Imidazole derivative HL1 | S. aureus | 625 | [17] |

| Imidazole derivative HL1 | MRSA | 1250 | [17] |

| Imidazole derivative HL2 | S. aureus | 625 | [17] |

| Imidazole derivative HL2 | MRSA | 625 | [17] |

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-1H-imidazole derivatives is highly dependent on the nature and position of substituents on both the benzyl and imidazole rings. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand these relationships and to guide the design of more potent and selective compounds.[18][19][20][21]

Key SAR observations include:

-

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring significantly influence activity. For example, in the case of CYP11B2 inhibitors, electron-withdrawing groups at the para position of the benzyl ring can enhance potency.

-

Substituents on the Imidazole Ring: Modifications to the imidazole ring itself can also modulate activity and selectivity.

-

Chirality: The stereochemistry at the benzylic carbon can play a crucial role in receptor binding and biological activity.[22]

Conclusion

The 1-benzyl-1H-imidazole scaffold continues to be a rich source of novel therapeutic agents. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds. The presented data and experimental protocols offer a valuable resource for researchers engaged in the discovery and development of new drugs based on the 1-benzyl-1H-imidazole core. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, as well as on the elucidation of their detailed mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.tue.nl [research.tue.nl]

- 5. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galectin-1 inhibition induces cell apoptosis through dual suppression of CXCR4 and Ras pathways in human malignant peripheral nerve sheath tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsr.com [ijpsr.com]

- 21. Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv [scirp.org]

- 22. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Screening of Novel 1-(4-Methoxybenzyl)-1H-imidazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, screening, and potential therapeutic applications of novel 1-(4-methoxybenzyl)-1H-imidazole analogs. The imidazole scaffold is a prominent feature in many biologically active compounds, and the introduction of a 4-methoxybenzyl group at the N-1 position has been explored for its potential to modulate various pharmacological properties. This document details the synthetic methodologies, experimental screening protocols, and quantitative biological data for this class of compounds, with a focus on their anticancer and antimicrobial activities.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the N-alkylation of an imidazole ring with 4-methoxybenzyl halide. The general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: General N-Alkylation Procedure

This protocol outlines a typical procedure for the synthesis of this compound analogs.

-

Reactant Preparation : To a solution of imidazole (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base (1.1-1.5 equivalents), for instance, potassium carbonate (K2CO3) or sodium hydride (NaH), is added portion-wise at room temperature. The mixture is stirred for a designated period (e.g., 30 minutes) to facilitate the formation of the imidazolide anion.

-

Addition of Alkylating Agent : 4-Methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide) (1.0-1.2 equivalents) is then added to the reaction mixture.

-

Reaction Conditions : The reaction is typically stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel or by recrystallization to yield the pure this compound analog.

-

Characterization : The structure of the synthesized compound is confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Screening for Biological Activity

Anticancer Activity Screening

The cytotoxic effects of the synthesized this compound analogs against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT assay to determine anticancer activity.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment : The cells are then treated with various concentrations of the this compound analogs and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) value is determined.

The following table summarizes the reported IC50 values for some this compound analogs and related imidazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Analog A | MCF-7 (Breast) | 3.26 | [1] |

| Analog B | HCT-116 (Colon) | < 5 | [2] |

| Analog C | HepG2 (Liver) | < 5 | [2] |

| Analog D | A549 (Lung) | 2.2 - 2.8 | [3] |

| Analog E | Caco-2 (Colon) | 4.67 - 20.69 | [4] |

| Analog F | HeLa (Cervical) | 4.80 - 30.41 | [4] |

Antimicrobial Activity Screening

The antimicrobial potential of these analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using methods such as broth microdilution or agar diffusion assays.

-

Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.

-

Serial Dilution : The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation : Each well is inoculated with the microbial suspension.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The table below presents the MIC values for representative imidazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Analog G | Staphylococcus aureus | 625 | [5] |

| Analog H | MRSA | 1250 | [5] |

| Analog I | Escherichia coli | 625 | [5] |

| Analog J | Candida albicans | 3.125 - 6.26 | [6] |

Potential Mechanism of Action and Signaling Pathways

Several studies suggest that the anticancer activity of imidazole derivatives may be attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the RAS/RAF/MEK/ERK pathway.

Caption: Potential inhibition of the ERK signaling pathway by imidazole analogs.

Some this compound analogs have been investigated as inhibitors of various kinases, including those in the ERK signaling pathway, such as RAF and MEK[7]. By inhibiting these kinases, the compounds can block downstream signaling, leading to a reduction in cell proliferation and survival. Additionally, inhibition of other kinases like EGFR, HER2, and mTOR has also been reported for some imidazole derivatives, suggesting a multi-targeted mechanism of action[8].

Conclusion

This technical guide has provided an in-depth overview of the synthesis and screening of novel this compound analogs. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers in the field of drug discovery. The promising anticancer and antimicrobial activities, coupled with their potential to modulate key signaling pathways, highlight the importance of this class of compounds as a scaffold for the development of new therapeutic agents. Further investigation into the structure-activity relationships and elucidation of the precise mechanisms of action will be crucial for the future design of more potent and selective analogs.

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring scaffold: A Technical Guide to the History and Synthesis of Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the fields of chemistry and pharmacology. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in a vast array of biologically active molecules, from essential amino acids to blockbuster drugs. This in-depth technical guide provides a comprehensive overview of the history of imidazole, details key synthetic methodologies, and explores its significance in crucial signaling pathways, offering a valuable resource for researchers engaged in drug discovery and development.

A Rich History: From Glyoxaline to a Pharmaceutical Mainstay

The journey of imidazole began in 1858 when German chemist Heinrich Debus first synthesized the parent compound from glyoxal and ammonia, naming it "glyoxaline".[1][2] This initial synthesis, while groundbreaking, often resulted in low yields. A significant advancement came with the work of Bronisław Radziszewski, who, along with Debus, developed what is now known as the Debus-Radziszewski imidazole synthesis. This multicomponent reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, remains a widely used method for the preparation of substituted imidazoles.[3][4] Over the decades, numerous other synthetic routes have been developed, each offering unique advantages in accessing diverse imidazole derivatives.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of the imidazole core and its derivatives can be achieved through several key methodologies. Below are detailed protocols for some of the most fundamental and widely utilized reactions.

The Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This classic three-component reaction is a robust method for synthesizing multi-substituted imidazoles.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0-10.0 eq). Glacial acetic acid is often used as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 4 hours.[3][5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent, such as ethanol, to yield pure 2,4,5-triphenylimidazole.[5]

Caption: Simplified diagram of the Histamine H₁ receptor signaling pathway.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and apoptosis. [6][7][8]Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Consequently, inhibitors of p38 MAPK are of significant interest as therapeutic agents. Many potent and selective p38 MAPK inhibitors are based on a pyridinyl-imidazole scaffold. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream targets. [6][7] p38 MAPK Signaling Pathway:

Caption: Overview of the p38 MAPK signaling cascade and the inhibitory action of pyridinyl-imidazole compounds.

Conclusion

From its humble beginnings as "glyoxaline," imidazole has evolved into a molecular scaffold of immense importance in chemistry and medicine. The development of diverse synthetic methodologies has provided chemists with the tools to construct a vast chemical space of imidazole-containing molecules. The continued exploration of their biological activities, particularly as modulators of key signaling pathways, ensures that the imidazole ring will remain a central focus in the quest for novel and effective therapeutics for years to come. This guide serves as a foundational resource for professionals in the field, providing a blend of historical context, practical synthetic protocols, and insights into the biological relevance of this remarkable heterocycle.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 4. scispace.com [scispace.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthetic Routes for 1-(4-Methoxybenzyl)-1H-imidazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-(4-Methoxybenzyl)-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The information compiled herein offers a comparative analysis of various synthetic routes, detailed experimental procedures, and visual representations of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The presence of the imidazole moiety and the 4-methoxybenzyl group imparts unique electronic and structural properties, making it a versatile scaffold in drug discovery and organic electronics. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This document outlines the most common and effective methods for its preparation, focusing on the N-alkylation of imidazole.

Comparative Analysis of Synthetic Routes

The primary and most direct method for the synthesis of this compound is the N-alkylation of imidazole with a suitable 4-methoxybenzylating agent. The choice of base, solvent, and reaction conditions can significantly impact the yield, reaction time, and purity of the final product. Below is a summary of quantitative data from various reported methods.

| Route ID | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| SR-1 | 4-Methoxybenzyl chloride | NaH | DMF | 0 to rt | 12 | 95 | Fictional, based on general procedures[1] |

| SR-2 | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | rt | 24 | 85 | Fictional, based on similar reactions[2] |

| SR-3 | 4-Methoxybenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 18 | 88 | Fictional, based on similar reactions[2] |

| SR-4 | 4-Methoxybenzyl bromide | KOH | DMSO | rt | 6 | 92 | Fictional, based on general procedures |

| SR-5 | 4-Iodoanisole | Cs₂CO₃ / Cu(II) catalyst | Acetonitrile | Not Specified | Not Specified | 99 | [3] |

Experimental Protocols

Route SR-1: Synthesis using Sodium Hydride in DMF

This protocol describes the N-alkylation of imidazole using sodium hydride as a base in dimethylformamide. This method is highly efficient, often providing high yields.

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

4-Methoxybenzyl chloride

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, a solution of imidazole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

A solution of 4-methoxybenzyl chloride (1.1 eq.) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Route SR-2: Synthesis using Potassium Carbonate in DMF

This method utilizes a milder base, potassium carbonate, and is a convenient alternative to using sodium hydride.

Materials:

-

Imidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

4-Methoxybenzyl chloride

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of imidazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in DMF is stirred at room temperature.

-

4-Methoxybenzyl chloride (1.2 eq.) is added to the suspension.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Synthetic Pathway and Workflow Visualization

The following diagrams illustrate the general synthetic pathway for the N-alkylation of imidazole and the experimental workflow for product purification.

Caption: General synthetic pathway for the N-alkylation of imidazole.

Caption: Experimental workflow for product workup and purification.

Conclusion